3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID
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Overview
Description
3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID is a synthetic organic compound that features both chloro and fluoro substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One common route might include:
Formation of the Amide Bond: Reacting 3-fluorobenzoic acid with an appropriate amine to form the amide intermediate.
Substitution Reaction: Introducing the 4-chlorophenyl group through a substitution reaction, possibly using a chlorinating agent like thionyl chloride.
Final Assembly: Coupling the intermediate with a propanoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-(phenylformamido)propanoic acid
- 3-(4-Fluorophenyl)-3-(phenylformamido)propanoic acid
- 3-(4-Chlorophenyl)-3-(3-chlorophenylformamido)propanoic acid
Uniqueness
3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID is unique due to the presence of both chloro and fluoro substituents, which can impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall behavior in various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-12-6-4-10(5-7-12)14(9-15(20)21)19-16(22)11-2-1-3-13(18)8-11/h1-8,14H,9H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPARGJXPNLTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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